molecular formula C12H16BBrO2 B1379891 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1092060-78-0

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1379891
CAS No.: 1092060-78-0
M. Wt: 282.97 g/mol
InChI Key: PRUASQKAECKLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that features a bromophenyl group and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromophenylboronic acid with 2,2,4-trimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed. Typical conditions include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylboronic acid: Similar in structure but lacks the dioxaborinane ring.

    2,2,4-Trimethyl-1,3-dioxolane: Contains the dioxaborinane ring but lacks the bromophenyl group.

    Phenylboronic acid: Similar boronic acid functionality but without the bromine atom.

Uniqueness

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both the bromophenyl group and the dioxaborinane ring. This combination allows for versatile reactivity in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUASQKAECKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214780
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092060-78-0
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.